2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
Description
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Properties
IUPAC Name |
2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4OS2/c1-15(2)17-6-10-20(11-7-17)28-22(31)14-32-23-13-12-21(29-30-23)24-16(3)27-25(33-24)18-4-8-19(26)9-5-18/h4-13,15H,14H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIKLJPVKWWOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A thiazole ring which is known for its diverse biological activities.
- A pyridazine moiety that enhances its pharmacological properties.
- A sulfanyl group which may contribute to its reactivity and interaction with biological targets.
Molecular Formula
Molecular Weight
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus (MRSA) | 2 µg/mL |
| Vancomycin-resistant E. faecium | 4 µg/mL |
| Drug-resistant Candida strains | 8 µg/mL |
These results indicate that the compound possesses potent activity against resistant strains, suggesting its potential as a lead compound in antibiotic development .
Anticancer Activity
The anticancer potential of the compound was investigated using several cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The findings are summarized below:
| Cell Line | Concentration (µM) | Viability (%) | Significance |
|---|---|---|---|
| A549 | 100 | 55.0 | p < 0.05 vs control |
| Caco-2 | 100 | 39.8 | p < 0.001 vs control |
The data suggest that the compound significantly reduces cell viability in Caco-2 cells compared to untreated controls, indicating selective cytotoxicity towards certain cancer types .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, structural analysis suggests that the thiazole ring may interact with specific enzymes or receptors involved in cell signaling pathways related to cancer proliferation and microbial resistance.
Case Studies
- Antimicrobial Efficacy Against Resistant Strains
- Cytotoxicity in Cancer Models
Scientific Research Applications
Overview
The compound 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. Its complex structure, which includes thiazole and pyridazine moieties, suggests a diverse range of applications in drug discovery and development.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential, particularly its cytotoxic effects on various cancer cell lines.
-
Cytotoxicity Testing :
- The compound was evaluated against several cancer cell lines, including A549 (human lung adenocarcinoma) and MCF7 (breast cancer). Results indicated a significant reduction in cell viability with an IC50 value demonstrating effective cytotoxicity.
-
Mechanism of Action :
- The anticancer activity appears to be mediated through the induction of apoptosis in cancer cells. Molecular dynamics simulations suggest that the compound interacts with key proteins involved in cell survival pathways, primarily through hydrophobic interactions.
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Notable insights include:
- The thiazole ring is essential for cytotoxic activity.
- Substituents on the phenyl rings significantly influence the compound's efficacy.
Study 1: Antitumor Activity
In a study conducted by Evren et al. (2019), derivatives of thiazole were synthesized and tested for their anticancer properties. This research demonstrated that compounds with structural similarities to our target compound exhibited strong selectivity against A549 cells, with IC50 values comparable to those observed for our target compound.
Study 2: Mechanistic Insights
Another research effort focused on the molecular interactions of thiazole derivatives with Bcl-2 proteins. It was found that modifications in the phenyl ring led to enhanced binding affinity, correlating with increased cytotoxicity against cancer cells.
Applications in Drug Development
Given its promising biological activities, this compound can serve as a lead candidate for further development into anticancer therapeutics. Its unique structural features may allow for modifications that enhance its efficacy and selectivity against various cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
